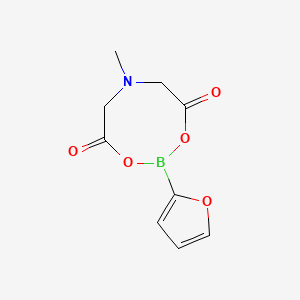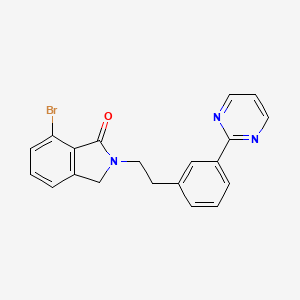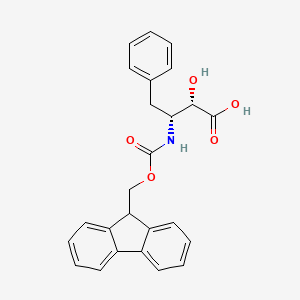
2-(3-(氨甲基)苯基)乙醇
描述
“2-(3-(Aminomethyl)phenyl)ethanol” is a chemical compound with the CAS Number: 1379356-00-9 and Molecular Weight: 151.21 . It has a linear formula of C9H13NO .
Molecular Structure Analysis
The InChI code for “2-(3-(Aminomethyl)phenyl)ethanol” is 1S/C9H13NO/c10-7-9-3-1-2-8 (6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-(Aminomethyl)phenyl)ethanol” are not available, alcohols in general can undergo a variety of reactions. For instance, they can react with the strongly acidic hydrogen halides HCl, HBr, and HI .Physical And Chemical Properties Analysis
“2-(3-(Aminomethyl)phenyl)ethanol” is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
药物化学
2-(3-(氨甲基)苯基)乙醇是一种具有潜在药物化学应用的化合物,这得益于其结构特点。 它可以作为合成哌啶衍生物的构建块,这些衍生物存在于二十多个类别的药物中 。这些衍生物在药物设计中发挥着重要作用,可以导致开发治疗各种疾病的新药物。
工业流程
在工业化学过程中,该化合物用作利伐沙班(一种抗凝血药物)合成的中间体 。合成过程涉及缩合和结晶等关键步骤,其中2-(3-(氨甲基)苯基)乙醇作为更复杂分子的前体。
环境科学
虽然没有明确记录该化合物在环境科学中的直接应用,但相关醇类和酚类物质已知在环境监测和污染控制中发挥作用。 作为一种酚类化合物,它可能在类似的应用中发挥作用,例如开发用于检测环境污染物的传感器 .
分析化学
该化合物在分析化学中用于质量控制和研究目的。 其物理化学性质(如溶解度和亲脂性)对于确定其在各种分析方法(包括核磁共振、高效液相色谱和液相色谱-质谱)中的行为至关重要 .
生物化学
在生物化学中,2-(3-(氨甲基)苯基)乙醇可能参与酶催化反应的研究,其中它可能充当底物或抑制剂,有助于我们了解代谢途径和酶机制 .
材料科学
材料科学可以利用该化合物开发具有特定性质的新材料。 其分子结构可能是创建具有所需特性的聚合物或涂层的关键因素 .
药物合成
该化合物在药物合成中的作用至关重要。 它可用于创建生产活性药物成分(API)所需的中间体 .
药物发现
在药物发现中,2-(3-(氨甲基)苯基)乙醇的性质使其成为创建药物库的宝贵化合物。 它可用于生成多种衍生物,然后可筛选其生物活性 .
安全和危害
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
未来方向
While specific future directions for “2-(3-(Aminomethyl)phenyl)ethanol” are not available, a compound with a similar structure, berotralstat, has been used in the treatment of hereditary angioedema . This suggests potential therapeutic applications for “2-(3-(Aminomethyl)phenyl)ethanol” and similar compounds.
生化分析
Biochemical Properties
2-(3-(Aminomethyl)phenyl)ethanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, 2-(3-(Aminomethyl)phenyl)ethanol can form hydrogen bonds due to the presence of hydroxyl and amino groups, which can influence its interactions with other biomolecules.
Cellular Effects
2-(3-(Aminomethyl)phenyl)ethanol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 2-(3-(Aminomethyl)phenyl)ethanol involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity . Additionally, 2-(3-(Aminomethyl)phenyl)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Aminomethyl)phenyl)ethanol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-(3-(Aminomethyl)phenyl)ethanol is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to 2-(3-(Aminomethyl)phenyl)ethanol in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 2-(3-(Aminomethyl)phenyl)ethanol can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating signaling pathways and gene expression . Higher doses may lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
2-(3-(Aminomethyl)phenyl)ethanol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites . These metabolites can have distinct biochemical properties and effects on cellular function. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-(3-(Aminomethyl)phenyl)ethanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a different distribution profile compared to other compounds that are substrates for this transporter. The localization and accumulation of 2-(3-(Aminomethyl)phenyl)ethanol in specific tissues can affect its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(3-(Aminomethyl)phenyl)ethanol can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of 2-(3-(Aminomethyl)phenyl)ethanol can also affect its stability and degradation, influencing its long-term effects on cellular function.
属性
IUPAC Name |
2-[3-(aminomethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSOUAZPKJJPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741668 | |
| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379356-00-9 | |
| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



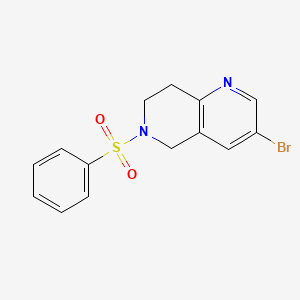
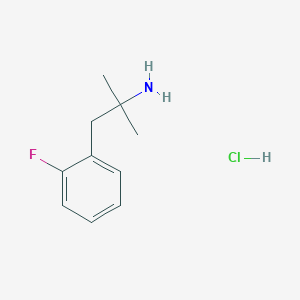

![2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1511110.png)

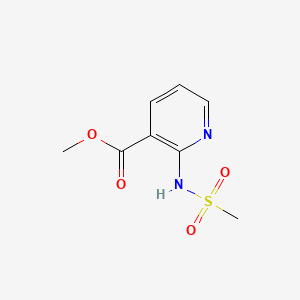
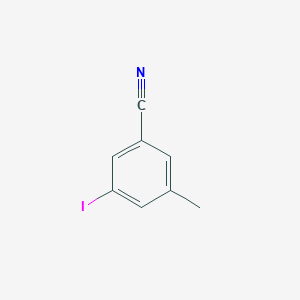
![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-2-methyl-](/img/structure/B1511134.png)
![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)
